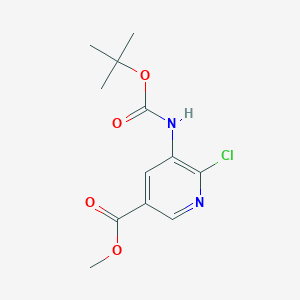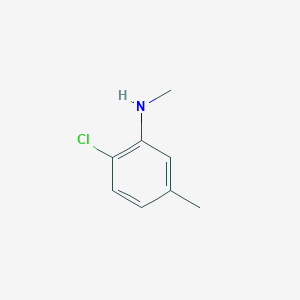
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene is an organic compound that features a cyclopentyl ring substituted with a bromomethyl group and an oxy-methyl linkage to a fluorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene typically involves multiple steps. One common method includes the bromination of cyclopentylmethanol to form 1-(bromomethyl)cyclopentane. This intermediate is then reacted with 2-fluorobenzyl alcohol under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the fluorobenzene ring or the cyclopentyl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromomethyl group allows for covalent modification of target proteins, while the fluorobenzene ring can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-chlorobenzene
- 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-chlorobenzene
- 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-fluorobenzene
Uniqueness
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the bromomethyl group and the fluorobenzene ring provides a versatile scaffold for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C13H16BrFO |
|---|---|
Peso molecular |
287.17 g/mol |
Nombre IUPAC |
1-[[1-(bromomethyl)cyclopentyl]oxymethyl]-2-fluorobenzene |
InChI |
InChI=1S/C13H16BrFO/c14-10-13(7-3-4-8-13)16-9-11-5-1-2-6-12(11)15/h1-2,5-6H,3-4,7-10H2 |
Clave InChI |
XVTFKXKNJKIKQV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CBr)OCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid](/img/structure/B15303980.png)

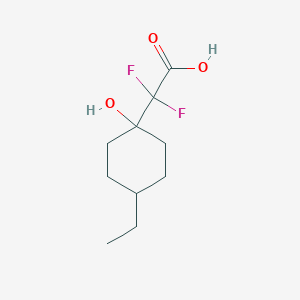


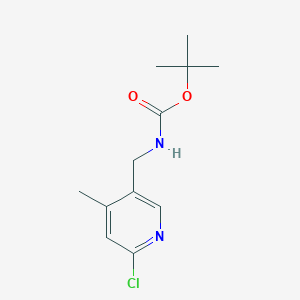
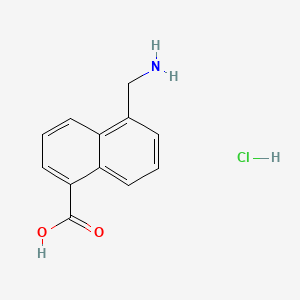
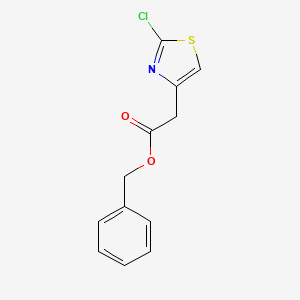
![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)
